![molecular formula C29H30ClN5O4 B6514514 N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892292-85-2](/img/structure/B6514514.png)
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
The compound “N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Synthesis Analysis
The synthesis of similar compounds often involves a Mannich reaction . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound can be assigned by HRMS, IR, 1H, and 13C NMR experiments . The compound contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve a Mannich reaction . Other reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques such as HRMS, IR, 1H, and 13C NMR .Scientific Research Applications
Dopamine D4 Receptor Ligand
This compound is a potent and selective ligand for the dopamine D4 receptor . Dopamine receptors play a crucial role in the nervous system, and their dysregulation is associated with several neurological and psychiatric disorders.
Anticancer Agent
The compound has shown potential as an anticancer agent. It has been found to arrest the G1 cell cycle phase and induce apoptosis in malignant mesothelioma cell lines . Additionally, it has been suggested as a prospective anticancer agent in a study aimed at designing and synthesizing new anticancer and antimicrobial agents .
Antimicrobial Agent
In addition to its potential anticancer properties, the compound has also been suggested as a potential antimicrobial agent .
Benign Prostatic Hyperplasia (BPH) Treatment
The compound is a popular drug in Japan for the treatment of benign prostatic hyperplasia (BPH), a common condition in older men that involves the enlargement of the prostate gland .
Potential Treatment for Neurodegenerative Diseases
The piperazine ring, a component of this compound, is found in potential treatments for Parkinson’s and Alzheimer’s disease .
Inhibitor Targeting 3CLpro of SARS-CoV-2
A study identified this compound as one of the promising inhibitors targeting 3CLpro of SARS-CoV-2 through a combined approach of molecular dynamics simulations and virtual screening . This suggests its potential use in the development of therapeutic solutions for COVID-19.
Mechanism of Action
Target of Action
The primary target of this compound, also known as SCHEMBL13091076 or F6548-1220, is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The D4 receptor subtype is known to be involved in various behavioral responses, including cognitive and emotional processes .
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose In this case, the compound binds to the D4 dopamine receptor, potentially modulating its activity.
properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClN5O4/c1-39-24-8-5-20(6-9-24)19-35-28(37)25-10-7-21(17-26(25)32-29(35)38)27(36)31-11-12-33-13-15-34(16-14-33)23-4-2-3-22(30)18-23/h2-10,17-18H,11-16,19H2,1H3,(H,31,36)(H,32,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMUCQKTXZBAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCN4CCN(CC4)C5=CC(=CC=C5)Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
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